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Compound of Interest

Compound Name: 4-Hydroxypyridazine

Cat. No.: B3021899 Get Quote

Introduction: The Strategic Importance of the
Pyridazine Core
In the landscape of modern medicinal chemistry and materials science, the pyridazine

heterocycle represents a privileged scaffold. Its unique arrangement of two adjacent nitrogen

atoms within a six-membered aromatic ring imparts a distinct set of electronic and

physicochemical properties. 4-Hydroxypyridazine, existing in a crucial tautomeric equilibrium

with Pyridazin-4(1H)-one, stands out as a fundamental building block. This guide provides an

in-depth exploration of its core properties, synthesis, reactivity, and applications, offering a

technical resource for researchers engaged in drug discovery and advanced organic synthesis.

The inherent polarity and hydrogen bonding capabilities of this molecule make it a scaffold of

significant interest for developing novel therapeutic agents and functional materials.[1]

Section 1: Chemical Identity and Physicochemical
Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its

fundamental properties. 4-Hydroxypyridazine is most accurately identified by its CAS

numbers, which acknowledge its tautomeric nature.

CAS Registry Numbers:

17417-57-1 (for the Pyridazin-4(1H)-one tautomer)[2]
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20733-10-2 (for the 4-Hydroxypyridazine or pyridazin-4-ol tautomer)[3]

Molecular Formula: C₄H₄N₂O

Table 1: Physicochemical Properties of 4-Hydroxypyridazine/Pyridazin-4(1H)-one

Property Value Source

Molecular Weight 96.09 g/mol Calculated

IUPAC Name Pyridazin-4(1H)-one [3]

Synonyms

4-Hydroxypyridazine, 4-

Pyridazinol, 4(1H)-

Pyridazinone

[3]

Physical State Solid [4]

Solubility

The parent pyridazine is

miscible with water. This high

water solubility is attributed to

the two nitrogen atoms

enhancing hydrogen bonding

with water molecules.

[4][5]

Section 2: The Critical Role of Tautomerism
A defining characteristic of 4-hydroxypyridazine is its existence as a mixture of two tautomers:

the aromatic 'enol' form (4-hydroxypyridazine) and the non-aromatic but highly conjugated

'keto' form (pyridazin-4(1H)-one). The position of this equilibrium is highly dependent on the

molecule's environment (e.g., solvent polarity, solid-state vs. solution) and dictates its reactivity.

In most common solvents and in the solid state, the pyridazinone form is heavily favored due to

its stable, amide-like character and potential for strong intermolecular hydrogen bonding. This

preference is a cornerstone of its chemical behavior, influencing everything from its

spectroscopic signature to its reaction pathways. For instance, reactions with electrophiles can

occur at either the nitrogen or the oxygen atom, and the predominant tautomer will determine

the major product.
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Caption: Tautomeric equilibrium of 4-Hydroxypyridazine.

Section 3: Synthesis of the Pyridazinone Core
The construction of the pyridazinone ring is a fundamental process in heterocyclic chemistry. A

classic and reliable method involves the condensation of a 1,4-dicarbonyl equivalent with

hydrazine. The most common starting material for the parent 3,6-disubstituted pyridazinone

system is maleic anhydride.

The general workflow involves the reaction of maleic anhydride with hydrazine hydrate to form

maleic hydrazide (pyridazine-3,6-dione). Subsequent chemical manipulations, such as

chlorination followed by reductive dehalogenation, can be employed to access a variety of

pyridazine derivatives, including precursors to 4-hydroxypyridazine. For instance, 3,6-

dichloropyridazine is a key intermediate that can be synthesized from maleic hydrazide.

Maleic Anhydride
Maleic Hydrazide

(Pyridazine-3,6-dione)
Hydrazine Hydrate 3,6-Dichloropyridazine

 Chlorination 

PCl5 or POCl3
Pyridazine Core

 Dechlorination 

Catalytic Hydrogenation
(e.g., H2, Pd/C)

Click to download full resolution via product page

Caption: General synthetic workflow to the pyridazine core.

Experimental Protocol: Synthesis of 3,6-
Dichloropyridazine from Maleic Hydrazide
This protocol describes the synthesis of a key intermediate from which many pyridazine

derivatives can be accessed.

Materials:
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Maleic Hydrazide (pyridazine-3,6-diol)

Phosphorus oxychloride (POCl₃)

Ethyl Acetate (EtOAc)

Saturated Sodium Bicarbonate solution

Brine

Anhydrous Sodium Sulfate

Round bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, heating mantle,

separatory funnel, rotary evaporator.

Procedure:

Reaction Setup: Under a nitrogen atmosphere, charge a 2L round bottom flask with maleic

hydrazide (125g, 1115 mmol).[6]

Chlorination: Carefully add phosphorus oxychloride (520 ml, 5576 mmol) to the flask at room

temperature.[6]

Heating: Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight). The

reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

Work-up (Quenching): After cooling, concentrate the reaction mixture under high vacuum at

55-60 °C to remove excess POCl₃, resulting in a thick mass.[6]

Extraction: Dilute the residue with Ethyl Acetate (1 L). Carefully and slowly pour the mixture

into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.[6]

Isolation: Separate the organic layer. Extract the aqueous layer twice more with Ethyl

Acetate (2 x 500 mL).[6]

Purification: Combine the organic layers and wash with water (1 L) and then brine (1 L). Dry

the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to

yield the crude product.[6]
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Final Product: Further drying under vacuum at 50 °C yields 3,6-dichloropyridazine as a solid.

[6]

Self-Validation Note: The successful synthesis is confirmed by the change in physical state

from the starting diol and by spectroscopic analysis (MS, NMR) of the final product, which

should show the absence of OH protons and the correct mass for the dichlorinated product.

Section 4: Chemical Reactivity and Synthetic Utility
The reactivity of the pyridazin-4(1H)-one scaffold is governed by its tautomeric nature and the

electron-deficient character of the pyridazine ring.

N-Alkylation vs. O-Alkylation: The presence of both a nucleophilic nitrogen and an oxygen

atom makes alkylation a competitive process. The outcome is highly dependent on the

reaction conditions. The use of a strong base and an aprotic polar solvent typically favors O-

alkylation, whereas different conditions can promote N-alkylation. This selectivity is a

powerful tool for generating diverse derivatives.

Nucleophilic Substitution: The pyridazine ring, particularly when substituted with good leaving

groups like chlorine, is susceptible to nucleophilic aromatic substitution. This allows for the

introduction of a wide array of functional groups (amines, alkoxides, thiols) at various

positions on the ring.

C-H Functionalization: While more challenging, modern cross-coupling methodologies can

be applied for the functionalization of C-H bonds on the pyridazine ring, enabling the

synthesis of complex, highly decorated structures.

Section 5: Applications in Drug Discovery and
Development
The pyridazinone core is a well-established pharmacophore found in numerous biologically

active compounds. Its ability to act as a hydrogen bond donor and acceptor, combined with its

metabolic stability, makes it an attractive scaffold for drug design.[1][7]

Anti-inflammatory and Analgesic Agents: Pyridazinone derivatives have been extensively

investigated as non-steroidal anti-inflammatory drugs (NSAIDs). They have been shown to
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inhibit key inflammatory mediators such as COX-2, phosphodiesterase-4 (PDE-4), TNF-α,

and IL-6.[2][5][7] Emorfazone, a pyridazinone derivative, has been marketed in Japan as an

analgesic and anti-inflammatory drug.[7]

Anticancer Agents: The scaffold is present in molecules designed to target various cancer-

related pathways. For example, certain pyridazine hybrids have been investigated as

inhibitors of PARP-1, an enzyme involved in DNA repair, which is a key target in oncology.[8]

Cardiovascular Drugs: The pyridazinone structure is a component of several cardiovascular

drugs, leveraging its ability to modulate enzymes and receptors involved in cardiovascular

function.

Antiviral and Antimicrobial Agents: The broad biological activity of this scaffold extends to

antiviral and antimicrobial applications, with numerous derivatives showing promising activity

against a range of pathogens.[9]

The versatility of the pyridazinone core ensures its continued relevance as researchers explore

new therapeutic targets and design next-generation medicines.[10]

Section 6: Spectroscopic Analysis
Characterization of 4-hydroxypyridazine and its derivatives relies on standard spectroscopic

techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent pyridazin-4(1H)-one would

be expected to show three distinct signals in the aromatic/olefinic region. The proton

adjacent to the carbonyl (at C5) would likely appear as a doublet, coupled to the proton at

C6. The proton at C3 would appear as a singlet or a narrow doublet depending on long-

range coupling. The N-H proton would appear as a broad singlet, and its chemical shift

would be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR would show four signals. The most downfield

signal would correspond to the carbonyl carbon (C4). The other three signals would be for

the sp² hybridized carbons of the ring (C3, C5, C6). Studies on substituted pyridazinones

provide a basis for predicting these chemical shifts.[11]
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Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the dominant

tautomer. The pyridazin-4(1H)-one form will exhibit a strong carbonyl (C=O) stretching

absorption, typically in the range of 1640-1680 cm⁻¹. A broad absorption in the 3100-3300

cm⁻¹ region would correspond to the N-H stretch.

Mass Spectrometry: Electron impact (EI) mass spectrometry would show a molecular ion

peak (M⁺) corresponding to the molecular weight of 96.09. Fragmentation patterns would

involve the loss of CO and other characteristic cleavages of the heterocyclic ring.

Section 7: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-
hydroxypyridazine. The following information is based on available safety data for the

pyridazin-4(1H)-one tautomer.[4]

Hazard Classification:

Harmful if swallowed (Acute toxicity, oral)

Causes skin irritation

Causes serious eye irritation

GHS Pictograms:

GHS07 (Exclamation mark)

Precautionary Statements:

P264: Wash skin thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301 + P317: IF SWALLOWED: Get medical help.

P302 + P352: IF ON SKIN: Wash with plenty of water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep

container tightly closed.

Researchers should always consult the most current Safety Data Sheet (SDS) before handling

this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3021899#4-hydroxypyridazine-cas-number-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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